2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid
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Overview
Description
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid is a chemical compound known for its intriguing properties and potential applications in various scientific fields. It is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and a nicotinic acid moiety. This compound has garnered interest due to its potential antimicrobial activity and its role in mitigating oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid can be synthesized through a multi-step process involving the reaction of o-phenylenediamine and 5-methoxysalicaldehyde. The synthesis involves the formation of a Schiff base, which is then characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS . The reaction conditions typically include controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. Industrial production would likely involve optimizing reaction conditions, using larger reactors, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxylated derivatives. Substitution reactions can result in a variety of functionalized nicotinic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor for various derivatives.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound can scavenge free radicals, thereby reducing oxidative damage to cells. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: This compound shares a similar structure but contains a phosphonic acid group instead of a nicotinic acid moiety.
2-Hydroxy-5-ethylphenylphosphonic acid: Another related compound with an ethyl group and phosphonic acid functionality.
Uniqueness
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid is unique due to its combination of a methoxyphenyl group and a nicotinic acid moiety, which imparts specific chemical and biological properties. Its potential antimicrobial activity and ability to mitigate oxidative stress and inflammation distinguish it from other similar compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMICZRCZYCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604828 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-06-3 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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